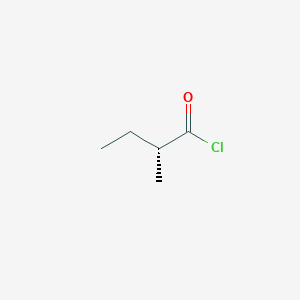

(R)-2-Methylbutanoyl Chloride

描述

Significance of Chiral Acyl Halides as Enantiopure Intermediates

The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the physiological effects of a molecule can be highly dependent on its stereochemistry. rsc.orgbeilstein-journals.orgutupub.fi In many cases, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. rsc.orgbeilstein-journals.org This necessity for enantiopure compounds has driven the development of various asymmetric synthesis strategies, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis. williams.eduresearchgate.net

Chiral acyl halides, such as (R)-2-Methylbutanoyl chloride, are highly valuable enantiopure intermediates in this context. cymitquimica.com Acyl chlorides are characterized by their high reactivity, particularly towards nucleophiles, allowing for the formation of esters, amides, and other carbonyl derivatives under mild conditions. cymitquimica.comcymitquimica.comquizlet.com When the acyl halide itself is chiral and enantiomerically pure, it can be used to introduce a new stereocenter into a molecule or to react with other chiral molecules in a diastereoselective manner. The use of such enantiopure building blocks is a direct and efficient method for the synthesis of complex chiral targets. utupub.fi

Overview of this compound as a Preeminent Chiral Building Block

This compound, with the chemical formula C5H9ClO, is a colorless to pale yellow liquid with a pungent odor. ontosight.aicymitquimica.com It is a derivative of (R)-2-methylbutanoic acid, a naturally occurring chiral carboxylic acid. The presence of a chiral center at the second carbon position, combined with the reactive acyl chloride functionality, makes it a sought-after chiral building block in organic synthesis. cymitquimica.comgauthmath.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClO nih.gov |

| Molecular Weight | 120.58 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.aicymitquimica.com |

| Odor | Pungent ontosight.aicymitquimica.com |

| Boiling Point | 117-121 °C sigmaaldrich.com |

| Density | 0.972 g/mL at 25 °C sigmaaldrich.com |

The primary utility of this compound lies in its ability to undergo nucleophilic acyl substitution reactions. cymitquimica.comontosight.ai It readily reacts with alcohols to form esters and with amines to form amides, thereby creating more complex molecules with a defined stereochemistry at the acyl portion. cymitquimica.com This reactivity is fundamental to its application in the synthesis of a wide array of chemical entities.

Historical Context and Evolution of its Applications in Stereoselective Transformations

The application of this compound and its parent acid in stereoselective synthesis has evolved significantly over time. Initially, its use was documented in the synthesis of natural products and semiochemicals. For instance, it has been employed in the synthesis of the sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, specifically for the preparation of N-(2'S)-methylbutanoyl-2-methylbutylamide. researchgate.net It has also been utilized in the synthesis of other pheromones, highlighting its early recognition as a useful chiral synthon. scispace.com

More recent applications demonstrate the expanded role of this compound in more complex asymmetric transformations, often in conjunction with chiral auxiliaries. For example, it has been used in the acylation of Evans' chiral oxazolidinone auxiliaries to create intermediates for diastereoselective alkylations. ualberta.caresearchgate.net These methods allow for the highly controlled introduction of new stereocenters, leading to the synthesis of enantiomerically pure products that are valuable in drug discovery and development. williams.edu The evolution of its use from a simple chiral acylating agent to a key component in sophisticated asymmetric methodologies underscores its enduring importance in contemporary organic synthesis.

Examples of this compound in Asymmetric Synthesis

| Application | Resulting Compound/Intermediate | Reference |

|---|---|---|

| Synthesis of Pheromones | N-(2'S)-methylbutanoyl-2-methylbutylamide | researchgate.net |

| Acylation of Chiral Auxiliaries | (R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one | ualberta.caresearchgate.net |

| Diastereoselective Reactions | Diastereomeric conjugates for NMR analysis | arkat-usa.org |

Structure

3D Structure

属性

分子式 |

C5H9ClO |

|---|---|

分子量 |

120.58 g/mol |

IUPAC 名称 |

(2R)-2-methylbutanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI 键 |

XRPVXVRWIDOORM-SCSAIBSYSA-N |

手性 SMILES |

CC[C@@H](C)C(=O)Cl |

规范 SMILES |

CCC(C)C(=O)Cl |

产品来源 |

United States |

Enantioselective Synthesis Methodologies of R 2 Methylbutanoyl Chloride

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis and chemoenzymatic strategies offer green and efficient alternatives to traditional chemical synthesis. These methods utilize enzymes to catalyze reactions with high stereoselectivity, often under mild conditions.

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. In the context of (R)-2-Methylbutanoyl chloride synthesis, this typically involves the kinetic resolution of racemic 2-methylbutanoic acid or its esters.

Lipases are the most common enzymes used for this purpose. They can selectively catalyze the esterification or hydrolysis of one enantiomer, leaving the other unreacted. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the enantioselective esterification of racemic 2-methylbutanoic acid. nih.govscience.gov In a typical process, the racemic acid is reacted with an alcohol in the presence of the lipase. The enzyme preferentially esterifies the (R)-enantiomer, resulting in the formation of (R)-2-methylbutanoyl ester, which can then be separated from the unreacted (S)-2-methylbutanoic acid. nih.govresearchgate.net The resulting (R)-ester can subsequently be converted to this compound.

A patented two-step enzymatic method has been described for the resolution of racemic 2-methylbutanoic acid esters. This process involves the selective hydrolysis of the racemic ester using an immobilized lipase, followed by acidification and extraction to isolate the desired (R)-enantiomer.

Table 1: Enzymatic Resolution of Racemic 2-Methylbutanoic Acid

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Esterification | (R,S)-2-Methylbutanoic acid | (R)-Pentyl 2-methylbutyrate | 90% | nih.gov |

| Thermomyces lanuginosus Lipase | Esterification | (R,S)-2-Methylbutanoic acid | (R)-Pentyl 2-methylbutyrate | 91% | nih.gov |

| Novozym 435 | Hydrolysis | Racemic 2-methylbutanoic acid ester | (R)-2-Methylbutanoic acid | >95% |

Biosynthetic Derivation from Chiral Amino Acids (e.g., L-Isoleucine)

A biosynthetic approach for producing this compound can be derived from the chiral amino acid L-isoleucine. L-isoleucine possesses the required stereochemistry at the C2 position, which corresponds to the (R)-configuration in 2-methylbutanoic acid.

The conversion of L-isoleucine to (R)-2-methylbutanoic acid can be achieved through deamination. For example, treatment of L-isoleucine with nitrous acid results in the stereospecific replacement of the amino group with a hydroxyl group, yielding (R)-2-hydroxy-3-methylpentanoic acid, which can be further processed to obtain (R)-2-methylbutanoic acid with high stereochemical fidelity. This carboxylic acid can then be converted to the target acyl chloride.

Furthermore, some anaerobic bacteria found in the rumen can synthesize isoleucine through the carboxylation of 2-methylbutyrate. nih.govnih.gov This indicates a natural pathway that links 2-methylbutanoic acid to this essential amino acid. nih.govnih.gov While this is the reverse of the desired transformation, understanding these biosynthetic pathways can provide insights for developing novel biocatalytic routes.

Lipase-Mediated Transformations for Enantiopure Esters

Lipase-mediated transformations are pivotal in producing enantiopure esters, which are direct precursors to this compound. The enantioselective esterification of racemic 2-methylbutanoic acid is a key strategy. nih.govscience.gov

Several studies have explored the use of various lipases and reaction conditions to optimize the synthesis of enantiopure 2-methylbutanoic acid esters. For example, lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus have shown high enzymatic activities and enantioselectivities for the synthesis of (S)-2-methylbutanoic acid methyl ester, which in turn allows for the recovery of the unreacted (R)-2-methylbutanoic acid. nih.gov The choice of solvent can also significantly impact the enantioselectivity of the reaction, with isooctane (B107328) being identified as a suitable medium in some systems. nih.govresearchgate.net

The enantiomeric excess of the product can be influenced by factors such as temperature. nih.gov For instance, in the synthesis of (S)-2-methylbutanoic acid methyl ester, a lower temperature of 20°C resulted in a higher enantiomeric excess. nih.gov

Asymmetric Chemical Synthetic Routes

In addition to biocatalytic methods, asymmetric chemical synthesis provides robust and scalable routes to enantiomerically pure this compound.

Derivatization from Enantiopure Carboxylic Acids

One of the most straightforward chemical methods to produce this compound is the derivatization of its corresponding enantiopure carboxylic acid, (R)-2-methylbutanoic acid. This acid can be obtained through various means, including the resolution methods described previously.

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. scientificlabs.co.uk Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. commonorganicchemistry.comchemguide.co.ukorgoreview.com The reaction with thionyl chloride, often performed at reflux, converts the carboxylic acid into the acyl chloride with the release of sulfur dioxide and hydrogen chloride as byproducts. chemguide.co.uklibretexts.org

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Reference |

| Thionyl chloride | SOCl₂ | SO₂, HCl | chemguide.co.uklibretexts.org |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | commonorganicchemistry.com |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | chemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | chemguide.co.uk |

This method is highly efficient, provided that the starting (R)-2-methylbutanoic acid is of high enantiomeric purity.

Stereocontrolled Functionalization of Grignard Reagents

Asymmetric synthesis involving Grignard reagents offers another powerful approach to chiral molecules. While the direct stereocontrolled synthesis of this compound via a Grignard reaction is less common, related methodologies for creating chiral centers using Grignard reagents are well-established.

For instance, the carboxylation of a chiral Grignard reagent, such as (R)-2-methylbutylmagnesium bromide, with carbon dioxide can yield (R)-2-methylbutanoic acid, which can then be converted to the acyl chloride. However, the preparation of enantiomerically pure Grignard reagents can be challenging.

More advanced methods involve the asymmetric addition of Grignard reagents to carbonyl compounds in the presence of a chiral ligand. rug.nlnih.govrsc.org Although not directly producing the acyl chloride, these reactions are fundamental in establishing the chiral center. For example, cobalt-catalyzed cross-coupling reactions of alkyl halides with alkyl Grignard reagents can proceed with inversion of stereochemistry, allowing for the stereocontrolled formation of C-C bonds. acs.org Such principles could potentially be adapted for the synthesis of precursors to this compound.

Chiral Rhodium-Catalyzed Hydroformylation of But-1-ene

Asymmetric hydroformylation, also known as the oxo process, is a powerful, atom-economical method for producing chiral aldehydes from alkenes. oup.comwikipedia.org The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene. wikipedia.org To achieve enantioselectivity in the hydroformylation of but-1-ene, a chiral catalyst system is employed, most commonly based on rhodium complexes with chiral phosphorus-containing ligands. oup.comtue.nl

The general mechanism for rhodium-catalyzed hydroformylation begins with the formation of a rhodium-hydride complex, which then coordinates with the alkene (but-1-ene). tue.nl Migratory insertion of the alkene into the rhodium-hydride bond forms a rhodium-alkyl intermediate. tue.nl The orientation of the but-1-ene molecule upon coordination and insertion determines the regioselectivity (branched vs. linear aldehyde) and, in the presence of a chiral ligand, the enantioselectivity. For the synthesis of (R)-2-methylbutanal, the formation of the branched, chiral product is desired. Subsequent migratory insertion of carbon monoxide to form a rhodium-acyl species, followed by hydrogenolysis, releases the aldehyde product and regenerates the active catalyst. tue.nl

Optimization Strategies for Enantiomeric Excess and Yield

Achieving high enantiomeric excess (ee) and chemical yield in the rhodium-catalyzed hydroformylation of but-1-ene requires careful optimization of several reaction parameters. These variables influence the delicate balance between the different competing reaction pathways, such as the formation of the desired branched aldehyde, the linear aldehyde (pentanal), and byproducts from isomerization or hydrogenation. akjournals.com

Effect of Pressure and Temperature: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical variables. An increase in CO pressure can enhance enantioselectivity and favor the formation of the branched aldehyde. acs.org However, the ratio of H₂ to CO is also crucial; varying the CO/H₂ pressure ratio can significantly impact the yield. nih.gov For example, in related systems, increasing the hydrogen partial pressure relative to carbon monoxide led to improved yields up to a certain point, after which competing hydrogenation reactions reduced the aldehyde yield. nih.gov

Temperature also plays a significant role. While higher temperatures generally increase the reaction rate, they can have a detrimental effect on enantioselectivity. oup.comnih.gov Finding the optimal temperature is a trade-off between achieving a practical reaction time and maximizing the enantiomeric excess. nih.gov

Catalyst and Ligand Concentration: The catalyst loading and the ligand-to-rhodium ratio are also key parameters. A higher catalyst loading can increase the reaction rate but also the cost. nih.gov Studies on similar reactions have shown that reducing catalyst loading can lead to a diminished yield. nih.gov The concentration of the chiral ligand relative to the rhodium catalyst must also be optimized. An excess of the ligand is often required to ensure that the active catalytic species is the desired chiral complex. acs.org

Solvent and Ligand Structure: The choice of solvent can influence both the yield and enantioselectivity. nih.gov The structure of the chiral ligand itself is arguably the most important factor. Ligands are continuously being developed to improve selectivity. For example, diazaphospholane ligands have been shown to yield fast and highly selective rhodium catalysts for the asymmetric hydroformylation of simple alkenes. acs.org The electronic and steric properties of the ligand, such as the bite angle in bidentate phosphines, directly impact the geometry of the catalyst and, consequently, its selectivity. akjournals.com

The following tables summarize optimization data from studies on rhodium-catalyzed hydroformylation reactions, illustrating the impact of various parameters.

Table 1: Effect of Reaction Conditions on Yield and Enantioselectivity in Rhodium-Catalyzed Hydroformylation (Data derived from a study on α-substituted enamides, illustrating general optimization principles applicable to asymmetric hydroformylation)

| Entry | CO/H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10/10 | 100 | 18 | 75 | 96 |

| 2 | 5/15 | 100 | 18 | 88 | 95 |

| 3 | 2/18 | 100 | 18 | 95 | 96 |

| 4 | 1/19 | 100 | 18 | 85 | 96 |

| 5 | 2/18 | 80 | 18 | 65 | 97 |

| 6 | 2/18 | 120 | 18 | 82 | 94 |

| 7 | 2/18 | 100 | 12 | 80 | 96 |

| 8 | 2/18 | 100 | 24 | 95 | 96 |

| Source: Adapted from research findings on rhodium-catalyzed asymmetric reductive hydroformylation. nih.gov |

Table 2: Influence of Ligand Restoring Force on Regio- and Enantioselectivity of Styrene Hydroformylation (This table demonstrates how ligand structure, represented by mechanical force, can influence selectivity in a model system.)

| Ligand | Force Constant (pN/nm) | Conversion (%) | b:l Ratio | ee (%) |

| Ligand A | 100 | >95 | 11.4 | 28 |

| Ligand B | 190 | >95 | 11.6 | 23 |

| Ligand C | 330 | >95 | 11.6 | 18 |

| Source: Adapted from research on force-modulated selectivity in rhodium-catalyzed hydroformylation. osti.gov |

Chemical Reactivity and Stereoselective Transformations Initiated by R 2 Methylbutanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common transformations involving (R)-2-Methylbutanoyl chloride are nucleophilic acyl substitution reactions. In these processes, the chloride ion is displaced by a nucleophile, leading to the formation of a new acyl compound while retaining the stereochemistry at the adjacent chiral center.

Formation of Chiral Esters and Amides

This compound serves as a key reagent for the synthesis of chiral esters and amides through reactions with alcohols and amines, respectively. cymitquimica.com These reactions are typically high-yielding and proceed under mild conditions. The resulting chiral esters and amides are significant in various fields, particularly in the synthesis of pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity.

The general mechanism involves the attack of the nucleophilic alcohol or amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The stereochemical integrity of the (R)-2-methylbutanoyl group is maintained throughout the reaction.

| Nucleophile | Product Type | Significance |

| Alcohols (R'-OH) | Chiral Esters | Intermediates in the synthesis of bioactive molecules and materials. |

| Amines (R'R''NH) | Chiral Amides | Important structural motifs in many pharmaceutical compounds. |

This table illustrates the general products from the nucleophilic acyl substitution of this compound.

Research has shown that the enantiomeric purity of the starting acyl chloride is crucial for the stereochemical outcome of the product. For instance, studies on the related (S)-enantiomer have demonstrated high enantiomeric excess (ee) in asymmetric esterification reactions.

Preparation of Functionalized Derivatives for Downstream Synthesis

This compound is instrumental in preparing more complex chiral molecules for multi-step synthetic sequences. A prominent example is its use in the synthesis of the antihypertensive drug Aliskiren. google.com In this synthesis, a chiral oxazolidinone auxiliary is acylated with a derivative of this compound, specifically 3-methylbutanoyl chloride, to form (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one. This intermediate is then subjected to further transformations, where the chiral auxiliary directs the stereochemistry of subsequent bond formations. google.com This strategy highlights how this compound can be used to install a key chiral fragment that guides the stereochemical course of a complex synthesis.

Carbon-Carbon Bond Forming Reactions

Beyond simple substitution reactions, this compound is a precursor for generating reactive intermediates that participate in stereoselective carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic or heteroaromatic ring. libretexts.orgnih.govrsc.org In this reaction, this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com

The reaction with benzene (B151609) would be expected to yield (R)-2-methyl-1-phenylbutan-1-one. For heteroaromatic substrates like furan, which are sensitive to polymerization under classical Friedel-Crafts conditions, milder catalysts such as boron trifluoride etherate may be required. stackexchange.comrsc.org The regioselectivity of the acylation on substituted aromatic and heteroaromatic rings is governed by the electronic and steric nature of the substituents already present on the ring.

| Aromatic Substrate | Expected Product | Catalyst |

| Benzene | (R)-2-methyl-1-phenylbutan-1-one | AlCl₃ |

| Furan | (R)-1-(furan-2-yl)-2-methylbutan-1-one | BF₃·OEt₂ |

This table shows the expected products from the Friedel-Crafts acylation of aromatic substrates with this compound.

Stereoselective Alkylation and Acylation Processes utilizing Chiral Auxiliaries

A sophisticated application of this compound involves its use in conjunction with chiral auxiliaries to control the stereochemistry of alkylation and acylation reactions. williams.edu A widely used class of chiral auxiliaries are the Evans-type oxazolidinones. williams.edu

The process typically involves the acylation of the chiral auxiliary with this compound to form an N-acyl oxazolidinone. Deprotonation of this adduct with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a chiral enolate. williams.edu This enolate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. williams.edu The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Finally, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. williams.edu

Studies on related N-propionyl oxazolidinones have shown that alkylation with allyl iodide can achieve diastereomeric ratios as high as 98:2. williams.edu The diastereoselectivity is influenced by factors such as the choice of base, solvent, and reaction temperature, with lower temperatures generally favoring higher selectivity.

| Chiral Auxiliary | Electrophile | Diastereoselectivity |

| (R)-4-benzyl-2-oxazolidinone | Allyl Iodide | High (e.g., 98:2) |

| (S)-4-isopropyl-1,3-thiazolidine-2-thione | Tropylium tetrafluoroborate | High (single diastereomer) |

This table provides examples of diastereoselective alkylations using chiral auxiliaries acylated with acyl chlorides.

Radical Alkylation Reactions from N-Acyl Oxazolidinones

In addition to ionic pathways, N-acyl oxazolidinones derived from this compound can undergo stereoselective radical alkylation reactions. ub.edunih.gov The formation of titanium enolates from these N-acyl oxazolidinones has been shown to facilitate radical reactions. nih.gov

One approach involves the generation of haloalkyl radicals through a ruthenium-catalyzed redox process. nih.gov These radicals can then add to the titanium enolate in a stereoselective fashion. This method has been developed into a process that is catalytic in both ruthenium and titanium. nih.gov Another strategy involves the stereoselective radical alkylation of titanium enolates with carboxylic acid derivatives. ub.edu These advanced methods provide access to complex chiral structures that can be challenging to synthesize through traditional two-electron pathways.

Specific Reaction Pathways and Mechanistic Considerations

Role in Asymmetric Hydroacylation Reactions

The direct participation of this compound as a primary reagent or catalyst in asymmetric hydroacylation reactions is not extensively documented in scientific literature. Hydroacylation typically involves the addition of an aldehyde's C-H bond across a double or triple bond, a transformation for which aldehydes are the direct precursors, not acyl chlorides. Acyl chlorides, being at a higher oxidation state than aldehydes, are primarily employed as powerful acylating agents for nucleophiles such as alcohols, amines, and carbanions.

Research into asymmetric hydroacylation often focuses on the use of transition-metal catalysts in conjunction with chiral ligands to control stereoselectivity, or on organocatalytic systems. For instance, studies have explored the diastereoselectivity of hydroacylation reactions involving the corresponding aldehyde, (S)-2-methylbutanal, with asymmetric acyl radical acceptors. In such reactions, an acyl radical is generated from the aldehyde and adds to an alkene, with stereocontrol being influenced by the existing chiral centers in the reactants. However, this pathway begins with the aldehyde, not the acyl chloride. The conversion of an acyl chloride to an aldehyde, and subsequent hydroacylation, would represent a multi-step process rather than a direct role for the acyl chloride in the hydroacylation itself.

Mechanistic Insights into Stereocontrol during Derivatization

This compound is a valuable chiral derivatizing agent (CDA) used to determine the enantiomeric purity and assign the absolute configuration of chiral alcohols and amines. wikipedia.org The fundamental principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers. While enantiomers are indistinguishable in achiral environments, such as standard NMR spectroscopy, the resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification. wikipedia.org

The reaction of this compound with a racemic substrate, such as a chiral secondary amine (containing both (R)- and (S)-enantiomers), proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of two diastereomeric amides: (R,R) and (R,S).

The stereocontrol exerted by this compound during this derivatization is based on the creation of a new chemical entity where the two original enantiomers are now covalently bonded to a single enantiomer of the derivatizing agent. This creates two distinct diastereomeric molecules. The fixed (R)-configuration of the 2-methylbutanoyl moiety provides a constant chiral reference point. The spatial arrangement of the substituents around the chiral center of the original amine is now fixed relative to the chiral center of the derivatizing agent, leading to different three-dimensional conformations for the (R,R) and (R,S) diastereomers.

This difference in spatial arrangement means that the protons (and other nuclei) in each diastereomer experience slightly different local magnetic fields. Consequently, corresponding protons in the two diastereomers will have different chemical shifts (δ) in the ¹H NMR spectrum. By integrating the distinct signals corresponding to each diastereomer, the diastereomeric excess (d.e.) can be calculated, which directly corresponds to the enantiomeric excess (e.e.) of the original amine sample.

A practical application of this principle is found in the synthesis of insect pheromones. For example, in the synthesis of the four possible stereoisomers of N-2'-methylbutyl-2-methylbutylamide, the sex pheromone of the longhorn beetle Migdolus fryanus, this compound is reacted with chiral amines. scispace.com The reaction of enantiomerically pure this compound with racemic 2-methylbutylamine (B1361350) would produce a mixture of two diastereomeric amides, (2'R,2R)- and (2'S,2R)-N-(2-methylbutanoyl)-2-methylbutylamide, which can be separated and analyzed. scispace.com

The table below illustrates the expected outcome of such a derivatization for analytical purposes.

| Reactants | Product Diastereomers | Expected 1H NMR Differentiation |

|---|---|---|

| This compound + (R/S)-2-Methylbutylamine (racemic) | (R,R)-N-(2-methylbutanoyl)-2-methylbutylamide and (R,S)-N-(2-methylbutanoyl)-2-methylbutylamide | Protons adjacent to the chiral centers (e.g., C2-H of the acid moiety and C2'-H of the amine moiety) will appear as separate signals with distinct chemical shifts (δ) for each diastereomer. |

The mechanistic insight is that the stereocontrol is not about inducing a preference for one stereoisomer during a new center's formation, but rather about providing a fixed chiral handle that allows for the differentiation of pre-existing enantiomers by converting them into separable or spectroscopically distinct diastereomers. The reliability of this method depends on the reaction going to completion to avoid kinetic resolution and the absence of racemization of either the agent or the analyte under the reaction conditions. wikipedia.org

Strategic Applications of R 2 Methylbutanoyl Chloride in Complex Molecular Synthesis

As a Chiral Building Block in Natural Product Total Synthesis

The incorporation of specific stereochemistry is paramount in the total synthesis of natural products, as the biological activity of these molecules is often dependent on their precise three-dimensional arrangement. (R)-2-Methylbutanoyl chloride provides a reliable method for introducing a chiral acyl moiety found in numerous natural compounds.

Semiochemicals, which include pheromones, are chemicals used by insects for communication and play a vital role in behaviors such as mating. taylorandfrancis.com The synthesis of these compounds is crucial for developing environmentally benign pest management strategies that rely on mating disruption or trapping. rsc.orgnih.gov The specific stereochemistry of these molecules is often critical to their biological function.

A key example of the importance of the (R)-2-methylbutanoyl structural unit is in the synthesis of the sex pheromone for the sugarcane rhizome borer, Migdolus fryanus. This pest is a significant threat to sugarcane crops, and its control using semiochemicals is a promising alternative to conventional pesticides. researchgate.net The active pheromone is an amide, N-((S)-2-methylbutyl)-2-methylbutanamide, also known as Frianol. researchgate.net In the synthesis of this pheromone, this compound can be used as a highly efficient acylating agent to form the final amide bond with the corresponding chiral amine, (S)-2-methylbutylamine. The use of the acid chloride ensures a high-yielding and clean reaction to install the required acyl group with the correct stereochemistry, which is essential for the pheromone's activity. researchgate.net

Table 1: Application in Pheromone Synthesis

| Pheromone Name | Target Insect | Role of (R)-2-Methylbutanoyl Group |

|---|

This compound is also utilized as a reagent in the semisynthesis of analogs of complex bioactive natural products. By modifying the structure of a known active molecule, chemists can probe structure-activity relationships (SAR) and potentially develop new compounds with improved therapeutic properties.

One notable application is in the preparation of ester analogs of mevinolin. labshake.com Mevinolin, also known as lovastatin, is a member of the statin class of drugs used to lower cholesterol. Its complex structure contains a chiral ester side chain. By replacing the natural side chain with the (R)-2-methylbutanoyl group via this compound, researchers can create novel analogs. This modification allows for the investigation of how changes in the steric and electronic nature of the ester group impact the molecule's ability to inhibit its biological target, HMG-CoA reductase.

Table 2: Use in Bioactive Molecule Analogs

| Parent Molecule | Modification | Purpose of Analog Synthesis |

|---|

In the Development of Chiral Auxiliaries and Ligands

Beyond its role as a direct precursor to a part of a target molecule, this compound is instrumental in the synthesis of tools that facilitate asymmetric reactions, namely chiral auxiliaries and ligands.

Oxazolidinones are a cornerstone of modern asymmetric synthesis, famously employed as "Evans auxiliaries." These compounds can be temporarily attached to a substrate, direct a chemical reaction to proceed with high stereoselectivity, and then be removed. The first step in their use is the acylation of the nitrogen atom to form an N-acyl oxazolidinone.

This compound is an ideal reagent for this purpose. Reacting it with a commercially available oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, results in the formation of a chiral N-acyl derivative. This new compound can then be used in a variety of stereoselective reactions, such as aldol (B89426) additions, alkylations, and Michael additions. The bulky and defined stereochemistry of both the auxiliary and the attached (R)-2-methylbutanoyl group work in concert to create a highly ordered transition state, leading to the formation of new stereocenters in the substrate with excellent control and predictability.

Chiral dienes are a privileged class of ligands used in transition metal-catalyzed asymmetric reactions, particularly for rhodium-catalyzed conjugate additions and arylations. nsf.govnih.govorganic-chemistry.org The efficacy of these catalytic systems is highly dependent on the steric and electronic properties of the ligand bound to the metal center.

While not typically used to construct the core backbone of common diene ligands, this compound offers a strategic tool for the late-stage functionalization and optimization of these ligands. Many advanced ligand scaffolds are synthesized with functional "handles," such as hydroxyl or amino groups, that are distal to the coordinating diene moiety. This compound can be used to acylate these functional groups, introducing a chiral, sterically defined group onto the ligand periphery. This modification can fine-tune the chiral pocket around the metal catalyst, potentially leading to significant improvements in the enantioselectivity and activity of reactions for which the parent ligand was suboptimal. dntb.gov.ua

Synthesis of Pharmaceutical Intermediates and Precursors

The reliable introduction of specific stereocenters is a critical challenge in pharmaceutical manufacturing. Chiral building blocks like this compound are valuable reagents for constructing key intermediates on the path to complex active pharmaceutical ingredients (APIs).

As mentioned previously, its use in creating analogs of mevinolin is a direct application in the synthesis of pharmaceutical precursors. labshake.com The resulting ester analogs are themselves potential drug candidates or intermediates that can be further elaborated. The (R)-2-methylbutanoyl moiety introduces a specific lipophilic and chiral element into the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The ability to efficiently and stereoselectively install this group makes this compound a useful tool in the drug discovery and development pipeline.

Application in Advanced Materials Chemistry (e.g., Conjugated Microporous Polymers)

Conjugated Microporous Polymers (CMPs) are a class of porous organic polymers characterized by their extended π-conjugated skeletons and permanent microporosity. These materials have garnered significant interest for their potential applications in gas storage and separation, catalysis, sensing, and optoelectronics. The incorporation of chiral moieties into CMPs is an area of growing research, as it can impart enantioselective properties to the materials, making them suitable for applications such as chiral separation and asymmetric catalysis.

Typically, the synthesis of chiral CMPs involves the use of chiral monomers or the post-synthetic modification of an existing polymer with a chiral agent. Given its structure, this compound could theoretically be employed as a chiral acylating agent to introduce the (R)-2-methylbutanoyl group onto a pre-formed polymer backbone containing reactive sites such as amino or hydroxyl groups. This post-synthetic modification strategy would be a straightforward method to impart chirality to an achiral CMP.

Alternatively, a monomer containing the (R)-2-methylbutanoyl moiety could be synthesized and subsequently polymerized to yield a chiral CMP. This approach would ensure a uniform distribution of chiral centers throughout the polymer network.

However, despite these theoretical possibilities, there are currently no published research articles or patents that describe the use of this compound in the synthesis of Conjugated Microporous Polymers or any other advanced materials. The scientific community has yet to explore the potential of this specific chiral building block in the development of novel functional polymers.

Detailed Research Findings

As of the current date, there are no detailed research findings to report on this topic. Searches of scholarly databases have not yielded any studies that utilize this compound for the synthesis of Conjugated Microporous Polymers.

Data Tables

Due to the absence of research in this specific area, no data tables can be generated.

Mechanistic and Theoretical Investigations of R 2 Methylbutanoyl Chloride Involved Reactions

Elucidation of Stereoselective Reaction Pathways

The reactions of (R)-2-Methylbutanoyl chloride with nucleophiles, such as alcohols and amines, proceed through a well-established nucleophilic addition-elimination mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The stereoselectivity in reactions involving this compound arises when it reacts with a racemic or enantiopure chiral nucleophile. The pathway can be illustrated by its reaction with a racemic secondary alcohol (rac-R'R''CHOH).

Nucleophilic Addition: The chiral nucleophile attacks the carbonyl carbon. Since both the acyl chloride and the nucleophile are chiral, two different diastereomeric transition states are formed. The approach of the nucleophile is influenced by the steric bulk of the methyl and ethyl groups at the chiral center of the acyl chloride. This leads to two competing pathways:

this compound + (R)-Alcohol → (R,R)-Transition State

this compound + (S)-Alcohol → (R,S)-Transition State

Formation of Tetrahedral Intermediate: This attack results in a transient tetrahedral intermediate. The two diastereomeric transition states lead to two corresponding diastereomeric intermediates. These intermediates differ in energy due to different steric and electronic interactions between the substituents on the chiral centers.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as the leaving group. This step yields two different diastereomeric ester products.

The difference in the activation energies of the two diastereomeric transition states dictates the reaction rates. The transition state with fewer steric clashes and more favorable electronic interactions will have lower energy, and the reaction will preferentially proceed through this pathway, resulting in an excess of one diastereomeric product. This stereochemical discrimination is the basis for kinetic resolution and other asymmetric syntheses.

Computational Chemistry Approaches to Predict Reactivity and Enantioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of stereoselective reactions at a molecular level. These methods can be applied to reactions involving this compound to predict which enantiomer of a racemic substrate will react faster and what the stereochemical outcome will be.

The primary approach involves modeling the transition states for the reaction of the chiral acyl chloride with each enantiomer of the nucleophile. By calculating the Gibbs free energy (ΔG‡) of the diastereomeric transition states, the enantioselectivity of the reaction can be predicted. The enantiomeric ratio of the products is related to the difference in these activation energies (ΔΔG‡).

Key aspects investigated through computational chemistry include:

Transition State Geometries: Identifying the precise three-dimensional arrangement of atoms at the transition state allows for a detailed understanding of the steric and electronic interactions that govern stereoselectivity.

Energy Profiling: Calculation of the energy profile along the reaction coordinate helps to confirm the proposed mechanism and identify the rate-determining step.

For a hypothetical acylation, the predicted enantiomeric excess (ee) can be correlated with the calculated energy difference between the diastereomeric transition states.

| Reacting Enantiomer | Transition State | Calculated Relative Energy (ΔΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| (R)-Alcohol | TS-(R,R) | 1.5 | |

| (S)-Alcohol | TS-(R,S) | 0.0 | (R,S)-Ester |

This interactive table illustrates how a lower calculated transition state energy for the (R,S) pathway would predict the (R,S)-Ester as the major product.

Kinetic Resolution Phenomena in Reactions Involving this compound

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral reagent. wikipedia.org this compound can be used as a chiral acylating agent to resolve racemic alcohols and amines.

In a typical kinetic resolution, one enantiomer of the racemic substrate reacts faster with the chiral acyl chloride than the other. For example, in the acylation of a racemic secondary alcohol (rac-ROH), the (R)-acyl chloride might react faster with the (S)-alcohol than with the (R)-alcohol.

This difference in rates leads to three possible outcomes at partial conversion (ideally around 50%):

The formation of an enantioenriched ester product (in this case, the (R,S)-ester).

The recovery of the unreacted starting material, now enriched in the less reactive enantiomer (the (R)-alcohol).

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor leads to a higher enantiomeric excess (ee) of both the product and the unreacted starting material at 50% conversion.

| Conversion (%) | Selectivity Factor (s) | Product ee (%) | Unreacted Substrate ee (%) |

|---|---|---|---|

| 50 | 10 | 81.8 | 81.8 |

| 50 | 25 | 92.3 | 92.3 |

| 50 | 50 | 96.1 | 96.1 |

| 50 | 100 | 98.0 | 98.0 |

This interactive table shows the theoretical relationship between the selectivity factor (s) and the enantiomeric excess (ee) of the product and unreacted substrate at 50% reaction conversion.

Structure-Reactivity Relationships in Chiral Acyl Chloride Chemistry

The reactivity and selectivity of this compound are governed by a combination of steric and electronic effects originating from its molecular structure. Understanding these relationships is key to its effective use in synthesis.

Electronic Effects: The alkyl groups (methyl and ethyl) attached to the chiral center are electron-donating through induction. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to a less substituted acyl chloride like acetyl chloride. However, the powerful electron-withdrawing nature of the carbonyl oxygen and the chlorine atom ensures the carbon remains highly reactive towards nucleophiles. libretexts.org

Steric Effects: The primary factor influencing stereoselectivity is steric hindrance. The methyl and ethyl groups at the α-position create a chiral environment around the reactive carbonyl center. During the formation of the tetrahedral intermediate, the incoming nucleophile must approach from a trajectory that minimizes steric clashes with these groups. libretexts.org The relative size of the substituents on the approaching nucleophile will determine which diastereomeric transition state is energetically favored. A bulkier nucleophile will experience greater steric repulsion, often leading to higher stereoselectivity.

The interplay between the steric demands of the acyl chloride and the nucleophile is critical. For instance, the reaction of this compound with a sterically hindered alcohol will likely exhibit a higher degree of stereochemical control than its reaction with a small, unhindered alcohol. This relationship allows for the tuning of reaction conditions and substrate choice to optimize the desired stereochemical outcome.

Advanced Analytical Methodologies for Stereochemical Characterization in Research Contexts

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are powerful tools for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity or enantiomeric excess (e.e.). The fundamental principle behind chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. The differing stabilities of these diastereomeric complexes lead to different retention times, enabling their separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are among the most common and effective CSPs for this purpose. These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on their rim with various substituents, a wide range of chiral selectors with different enantioselective properties can be created.

A notable application of chiral GC in the context of (R)-2-Methylbutanoyl Chloride derivatives is the analysis of the insect pheromone N-(2'S)-methylbutanoyl-2-methylbutylamide. In the synthesis and stereochemical verification of this pheromone, chiral GC is employed to distinguish between the possible stereoisomers. Research has shown that when a mixture of the (R)- and (S)-enantiomers of the 2-methylbutanoyl moiety is analyzed, the N-(2'S)-methylbutanoyl-2-methylbutylamide enantiomer exhibits a longer retention time on a chiral capillary column compared to its (R)-counterpart. This difference in retention allows for the determination of the enantiomeric composition of the synthesized pheromone and its comparison with the natural product.

Table 1: Representative Chiral GC Parameters for the Analysis of Chiral Amides

| Parameter | Value |

| Column Type | Chiral Capillary Column (e.g., Cyclodextrin-based CSP) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient for the specific analytes |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The specific column phase, temperature program, and other parameters must be optimized for each specific application to achieve baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide variety of racemates, including amides and esters derived from chiral carboxylic acids.

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers of the analyte can interact differently, leading to their separation.

When analyzing products derived from this compound, such as amides formed by reacting the acid chloride with a chiral amine, diastereomers are produced. These diastereomers can often be separated on a standard achiral stationary phase like silica (B1680970) gel. However, to determine the enantiomeric purity of a product formed from this compound and an achiral amine, a chiral stationary phase is necessary. The choice of the specific polysaccharide-based column and the mobile phase composition is crucial for achieving optimal separation.

Table 2: General Chiral HPLC Conditions for the Separation of Chiral Amides

| Parameter | Value |

| Column Type | Polysaccharide-based CSP (e.g., Chiralcel®, Chiralpak®) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Column Temperature | Ambient or controlled |

Note: The selection of the specific chiral column and the optimization of the mobile phase composition are critical for successful enantioseparation and are highly dependent on the structure of the analyte.

Spectroscopic Approaches for Structural and Stereochemical Assignment of Derived Products

Spectroscopic techniques provide invaluable information about the molecular structure and, in many cases, the stereochemistry of chiral molecules. When this compound is used in a synthesis, NMR and MS are routinely employed to confirm the structure of the resulting products and to deduce their stereochemical configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Chiral Products

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures. In the context of stereochemistry, NMR can be used to distinguish between diastereomers, which typically exhibit different chemical shifts and coupling constants in their NMR spectra.

When a product is synthesized from this compound and a chiral reactant, the resulting diastereomers will have distinct NMR spectra. By careful analysis of the ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY, HSQC, and HMBC, it is often possible to assign the relative configuration of the newly formed stereocenters. For instance, the chemical shifts of protons and carbons adjacent to the chiral centers are particularly sensitive to the stereochemical environment.

While enantiomers have identical NMR spectra in an achiral solvent, their stereochemistry can be determined using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). By reacting the chiral product with a CDA, a mixture of diastereomers is formed, which can then be distinguished by NMR. Alternatively, the use of a CSA can induce chemical shift differences between the enantiomers in the NMR spectrum.

Table 3: Representative NMR Data for a Hypothetical Diastereomeric Amide Product

| Proton/Carbon | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |

| Hα (amide) | 6.5 | 6.8 |

| Hβ (R-2-methylbutanoyl) | 2.4 | 2.6 |

| C=O (amide) | 175.2 | 175.8 |

| Cα (amine) | 55.1 | 56.3 |

Note: The chemical shift values are hypothetical and serve to illustrate the expected differences between diastereomers.

Future Research Directions and Emerging Paradigms for R 2 Methylbutanoyl Chloride

Exploration of Novel Catalytic Asymmetric Transformations

The development of new catalytic asymmetric reactions is a cornerstone of modern organic synthesis. While (R)-2-Methylbutanoyl Chloride provides a chiral center, its acyl chloride functionality is a prime target for further transformations. Future research will likely focus on developing novel catalytic methods that exploit this reactivity to create more complex chiral molecules with high stereoselectivity.

Organocatalysis and transition-metal catalysis are two promising avenues. For instance, chiral N-heterocyclic carbenes (NHCs) could be explored as catalysts for the asymmetric acylation of various nucleophiles with this compound. Such reactions could lead to the synthesis of novel chiral esters and amides, which are common motifs in pharmaceuticals and natural products.

Another area of interest is the use of this compound in dynamic kinetic resolution processes. In such a system, a racemic nucleophile could be acylated with the chiral acyl chloride, with a catalyst selectively promoting the reaction of one enantiomer while allowing the other to racemize, thereby theoretically converting the entire mixture to a single diastereomer.

Table 1: Potential Catalytic Systems for Asymmetric Transformations of this compound

| Catalyst Type | Potential Reaction | Target Product Class |

|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric acylation of alcohols | Chiral esters |

| Chiral Phosphine with Transition Metal | Enantioselective cross-coupling | Chiral ketones |

| Chiral Hydrogen-Bond Donor | Kinetic resolution of amines | Enantioenriched amides |

Integration into Continuous Flow Chemistry and Sustainable Synthesis Protocols

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. The integration of this compound into continuous flow setups is a logical step towards more sustainable and efficient chemical manufacturing.

Acyl chlorides are highly reactive and their reactions are often exothermic. Flow chemistry provides superior temperature control, mitigating the risks associated with thermal runaways. mt.com Furthermore, the reduced reactor volumes in flow systems enhance safety when working with reactive compounds. mt.com

Future research could focus on developing telescoped continuous flow processes where this compound is generated and consumed in situ, avoiding the isolation of this moisture-sensitive intermediate. For example, the conversion of (R)-2-methylbutanoic acid to the acyl chloride using a packed-bed of a solid-supported chlorinating agent, followed by immediate reaction with a nucleophile in a subsequent flow module, would represent a significant process improvement.

Biocatalysis in continuous flow systems is another emerging paradigm. nih.gov Immobilized enzymes, such as lipases, could be used in packed-bed reactors for the highly selective synthesis or transformation of derivatives of this compound under mild and environmentally benign conditions.

Discovery of Undiscovered Applications as a Chiral Synthon

A chiral synthon, or building block, is a molecule that incorporates a pre-existing stereocenter and can be used in the synthesis of more complex chiral molecules. nih.gov this compound already serves this purpose, for instance, as a reagent in the preparation of ester analogs of mevinolin. However, its full potential as a versatile chiral building block remains to be unlocked.

Future research will likely uncover new applications in the total synthesis of natural products and the development of novel pharmaceuticals. The (R)-2-methylbutanoyl moiety can introduce chirality and specific steric bulk, which can be crucial for biological activity. Its use in the synthesis of complex polyketides, macrolides, and alkaloids is a promising area of exploration.

Furthermore, derivatization of the acyl chloride into other functional groups, while retaining the chiral center, can expand its utility. For example, reduction to the corresponding chiral aldehyde or alcohol, or conversion to a chiral ketone, would provide access to a wider range of chiral intermediates for drug discovery and development. mdpi.com

Table 2: Potential Synthetic Applications of this compound as a Chiral Synthon

| Target Molecule Class | Synthetic Strategy | Potential Role of (R)-2-Methylbutanoyl Moiety |

|---|---|---|

| Antidepressant Drugs | Acylation of amine intermediates | Introduction of a chiral side chain |

| Antihypertensive Agents | Esterification of a core alcohol | Modification of pharmacokinetic properties |

| Novel Agrochemicals | Synthesis of chiral pyrethroid esters | Enhancement of insecticidal activity |

Advanced In Silico Modeling for Predictive Organic Synthesis

The use of computational tools in organic chemistry is rapidly advancing, enabling the prediction of reaction outcomes and the rational design of synthetic routes. Advanced in silico modeling holds significant promise for accelerating research and development involving this compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the stereoselectivity of new catalytic transformations. This can guide the selection of optimal catalysts and reaction conditions, reducing the need for extensive empirical screening.

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting the products of organic reactions. Such models could be used to predict the outcome of reactions involving this compound with a wide range of nucleophiles and under various conditions, thereby facilitating the discovery of new synthetic methodologies.

Furthermore, in silico methods can be used to predict the physicochemical and pharmacokinetic properties of novel compounds derived from this compound. This can aid in the design of new drug candidates with improved efficacy and safety profiles, streamlining the drug discovery process.

常见问题

Q. What are the critical physical and spectroscopic properties of (R)-2-Methylbutanoyl Chloride, and how do they inform experimental handling?

this compound (CAS 5856-79-1) is a hygroscopic, corrosive acyl chloride with a molecular weight of 120.58 g/mol (C5H9ClO). Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~116°C (literature) | CRC Handbook |

| Chirality | (R)-enantiomer | Roedig et al. |

| Reactivity | Hydrolyzes rapidly in H2O; reacts with alcohols/amines | Safety protocols |

For characterization, <sup>1</sup>H and <sup>13</sup>C NMR are essential. The 2-methylbutanoyl group shows distinct signals: a septet methyne proton (δ~2.5 ppm) and doublet methyl groups (δ~1.1–1.2 ppm) . Handling requires anhydrous conditions, PPE, and inert atmosphere due to moisture sensitivity .

Q. How can researchers optimize the synthesis of this compound while minimizing racemization?

Synthesis typically involves reacting (R)-2-methylbutyric acid with thionyl chloride (SOCl2) or oxalyl chloride. Key considerations:

- Catalyst : Use catalytic DMF to accelerate reaction rates.

- Temperature : Maintain 0–5°C to suppress racemization .

- Workup : Distill under reduced pressure (bp ~116°C) to isolate the product .

Racemization risk increases above 20°C; monitor enantiomeric purity via chiral HPLC or polarimetry. Literature reports >95% enantiomeric excess (e.e.) under optimized conditions .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from its (S)-enantiomer or structural isomers?

Chiral discrimination requires advanced techniques:

- Chiral GC/MS : Use β-cyclodextrin columns for separation .

- Vibrational Circular Dichroism (VCD) : Resolves enantiomers via distinct IR absorption patterns .

- X-ray Crystallography : Confirms absolute configuration but requires single crystals .

Structural isomers (e.g., 3-methylbutanoyl chloride) can be differentiated using <sup>13</sup>C NMR: the 2-methyl group in this compound causes unique carbonyl carbon shifts (δ~175 ppm vs. δ~170 ppm for 3-methyl) .

Q. How do steric and electronic effects of the (R)-2-methyl group influence reactivity in nucleophilic acyl substitution?

The (R)-2-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Key findings:

- Reactivity with Amines : Reaction rates with primary amines are 30% slower compared to unsubstituted butanoyl chlorides .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing the transition state .

- Byproduct Formation : Competing elimination (forming 2-methylbutenoic acid) occurs at >50°C, requiring precise temperature control .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., δ~1.1 vs. δ~1.2 ppm for methyl groups) may arise from solvent or concentration differences. Mitigation strategies:

Q. What role does this compound play in stereoselective synthesis of bioactive compounds?

This reagent is pivotal in synthesizing chiral esters and amides. Examples:

- Pharmaceutical Intermediates : Used in asymmetric synthesis of angiotensin-converting enzyme (ACE) inhibitors .

- Peptide Modification : Introduces hydrophobic side chains while retaining chirality .

- Kinetic Resolution : Reacts faster with (S)-configured nucleophiles in kinetic resolutions (e.g., 70:30 e.e. reported) .

Q. What safety and stability protocols are critical for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。